Product packaging for 6-Azido-3-methylhex-3-en-2-one(Cat. No.:CAS No. 823805-88-5)

6-Azido-3-methylhex-3-en-2-one

Cat. No.: B14206819
CAS No.: 823805-88-5
M. Wt: 153.18 g/mol
InChI Key: LDIRFQQAZWXUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azido-3-methylhex-3-en-2-one is a synthetic organic compound that integrates an azide functional group with an α,β-unsaturated ketone (enone) scaffold. This unique structure makes it a valuable bifunctional intermediate for click chemistry and bioorthogonal labeling applications. The azide group is widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for efficient and selective conjugation with alkyne-bearing molecules to create complex architectures . The enone system offers a reactive handle for Michael addition reactions and other nucleophilic attacks, enabling researchers to diversify molecular structures or attach the compound to various biological scaffolds . This combination of features is particularly valuable in medicinal chemistry for probe development and in chemical biology for synthesizing azide-modified lipids or other natural product derivatives. The compound is related to a class of molecules where an azide replaces a hydroxyl group, a common bioisosteric strategy to create functional analogs for metabolic engineering and mechanistic studies without significantly altering molecular polarity and steric profile . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B14206819 6-Azido-3-methylhex-3-en-2-one CAS No. 823805-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823805-88-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-azido-3-methylhex-3-en-2-one

InChI

InChI=1S/C7H11N3O/c1-6(7(2)11)4-3-5-9-10-8/h4H,3,5H2,1-2H3

InChI Key

LDIRFQQAZWXUBX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCN=[N+]=[N-])C(=O)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 6 Azido 3 Methylhex 3 En 2 One

Reactivity of the Azide (B81097) Moiety (N₃)

The azide group (N₃) in 6-azido-3-methylhex-3-en-2-one is a cornerstone of its synthetic utility. enamine.net This functional group is relatively stable under many synthetic conditions, yet it can be selectively transformed into other valuable functionalities. sigmaaldrich.com Its reactivity is dominated by two main pathways: cycloaddition reactions, where it acts as a 1,3-dipole, and reduction to the corresponding primary amine.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide-alkyne Huisgen cycloaddition is a classic example of a 1,3-dipolar cycloaddition, a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org This reaction has been adapted into the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.comorganic-chemistry.org The azide moiety of this compound is an ideal participant in these reactions. enamine.net

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding 1,4-disubstituted 1,2,3-triazoles exclusively. wikipedia.orgnih.gov This reaction is a cornerstone of click chemistry. nih.govrsc.orgnih.gov The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. organic-chemistry.orgrsc.org The reaction is often carried out using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species. wikipedia.org The advantages of CuAAC include its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for CuAAC Reactions

Catalyst System Solvent Temperature Outcome
CuSO₄·5H₂O / Sodium Ascorbate EtOH/H₂O 80 °C High yield of 1,4-disubstituted triazole nih.gov
CuI Various Room Temp Good to excellent yields nih.gov

This table presents generalized conditions. Specific results depend on the alkyne substrate.

To circumvent the potential toxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnrsc.org This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this "metal-free click" reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn The rate of the SPAAC reaction can be influenced by the structure of the cycloalkyne; for instance, oxidation of a hydroxyl group on the cyclooctyne ring to a ketone can increase the reaction rate. nih.govnih.gov

Table 2: Factors Influencing SPAAC Reactivity

Cycloalkyne Feature Effect on Reaction Rate Reference
Ring Strain (e.g., cyclooctyne) Drives the reaction forward magtech.com.cn
Oxidation of alcohol to ketone on ring Increases rate nih.govnih.gov
Aromatic ring fusion (e.g., DIBO) Enhances rate nih.gov

Reduction to Amine Functionality

The reduction of the azide group to a primary amine is a fundamental transformation in organic synthesis, providing a route to valuable nitrogen-containing compounds. organic-chemistry.org This conversion can be achieved through several reliable methods.

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. nih.govrenyi.hu The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). renyi.hubeilstein-journals.org This method is often high-yielding and the only byproduct is nitrogen gas. nih.gov The choice of catalyst and reaction conditions can be tailored to the specific substrate. In some cases, transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can also be employed. acs.orgnih.gov

Table 3: Common Catalysts for Azide Hydrogenation

Catalyst Hydrogen Source General Efficacy
Palladium on Carbon (Pd/C) H₂ gas Widely used, highly effective nih.gov
Platinum Oxide (PtO₂) H₂ gas Effective catalyst renyi.hu
Rhodium complexes H₂ gas Used for asymmetric hydrogenation renyi.hugoogle.com

The Staudinger reaction provides a mild, non-reductive method for converting azides to amines. organic-chemistry.orgwikipedia.org The reaction proceeds in two steps: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the expulsion of nitrogen gas. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide. wikipedia.org This method is highly chemoselective and tolerates a wide variety of functional groups that might be sensitive to catalytic hydrogenation. sigmaaldrich.com Phosphine-mediated cascade reactions have also been developed to synthesize complex heterocyclic structures starting from azides. rsc.org

Table 4: Staudinger Reduction Overview

Reagent 1 Reagent 2 (Hydrolysis) Key Intermediate Byproduct Reference
Triphenylphosphine (PPh₃) Water (H₂O) Iminophosphorane Triphenylphosphine oxide organic-chemistry.orgwikipedia.org
Metal Hydride Reductions

The reduction of this compound with metal hydrides presents a challenge in chemoselectivity, as three reducible functional groups are present: the ketone, the carbon-carbon double bond, and the azide. The outcome of the reaction is highly dependent on the nature of the hydride reagent and the reaction conditions.

Reduction of Ketone vs. Alkene: Strong hydrides like lithium aluminum hydride (LiAlH₄) typically reduce both the ketone and the conjugated alkene, leading to an unsaturated alcohol. In contrast, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) in protic solvents (e.g., methanol, ethanol) at low temperatures will preferentially reduce the ketone carbonyl to a hydroxyl group (1,2-reduction), leaving the C=C double bond intact. The Luche reduction (NaBH₄, CeCl₃) is particularly effective for the selective 1,2-reduction of α,β-unsaturated ketones in the presence of other reducible groups.

Reduction of the Azide: The azide group can also be reduced to a primary amine. This transformation is commonly achieved with LiAlH₄ or through catalytic hydrogenation (e.g., H₂, Pd/C). Using LiAlH₄ would likely result in the concurrent reduction of the carbonyl group. A Staudinger reduction (using a phosphine like PPh₃ followed by hydrolysis) offers a milder method to selectively convert the azide to an amine without affecting the enone system.

The competition between these pathways means that careful selection of the reducing agent is crucial to achieve a desired transformation.

ReagentExpected Major Product(s)Selectivity
NaBH₄, MeOH, 0 °C 6-Azido-3-methylhex-3-en-2-olSelective 1,2-reduction of the ketone.
LiAlH₄, THF then H₂O 6-Amino-3-methylhexan-2-olNon-selective; reduces ketone, alkene, and azide.
H₂, Pd/C 6-Amino-3-methylhexan-2-oneReduces azide and C=C double bond.
PPh₃ then H₂O 6-Amino-3-methylhex-3-en-2-oneSelective reduction of the azide (Staudinger Reduction).

Table 1: Predicted outcomes of metal hydride and other reductions on this compound. Note: These are expected products based on general reactivity; specific experimental validation is required.

Aza-Wittig Reactions and Imine Formation

The azide moiety in this compound is a precursor for iminophosphorane formation via the Staudinger reaction. researchgate.net Treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), results in the loss of dinitrogen gas and the formation of a highly reactive iminophosphorane intermediate.

This intermediate possesses the necessary functionality to undergo a subsequent intramolecular Aza-Wittig reaction with the ketone carbonyl at the C-2 position. wikipedia.orgbeilstein-journals.org This tandem Staudinger/intramolecular aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles. sioc-journal.cnnih.gov In this case, the reaction would be expected to produce a seven-membered cyclic imine, specifically a dihydroazepine derivative. The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct. wikipedia.org

Thermal Decomposition and Nitrene Chemistry

Thermal or photochemical decomposition of the azide group in this compound is expected to extrude a molecule of dinitrogen (N₂), generating a highly reactive nitrene intermediate. mdpi.com Nitrenes are electron-deficient species that can exist in either a singlet or triplet state, which influences their reactivity. researchgate.net The subsequent fate of this nitrene is dictated by intramolecular and intermolecular pathways.

Once formed, the nitrene intermediate can undergo intramolecular C-H insertion. Given the structure of this compound, the nitrene generated at the C-6 position has access to several C-H bonds along the alkyl chain. Intramolecular insertion is often favored for forming five- or six-membered rings.

Insertion into the C-H bond at the C-2 position, if sterically accessible, would lead to the formation of a substituted piperidinone, a six-membered cyclic amide (lactam). Alternatively, insertion into the C-H bonds of the C-5 methylene (B1212753) group could potentially lead to a substituted pyrrolidinone (a five-membered lactam). Such rearrangements are common for nitrenes generated from alkyl azides and are synthetically useful for creating cyclic amine derivatives. nih.govd-nb.info

If the intramolecular C-H insertion is slow, or if a suitable trapping agent is present in high concentration, the nitrene can be intercepted in an intermolecular fashion. The reactivity depends on the nitrene's spin state. researchgate.net

Singlet Nitrene: Can undergo stereospecific cycloaddition with alkenes to form aziridines.

Triplet Nitrene: Can react via a stepwise radical mechanism, for example, by abstracting hydrogen atoms from the solvent or other molecules in the reaction mixture. researchgate.net

For example, if the thermolysis is conducted in a solvent like cyclohexane, the nitrene could insert into a C-H bond of the solvent to yield N-cyclohexyl-3-methylhex-3-en-2-one. If performed in the presence of an olefin like cyclohexene, aziridination could occur.

Reactivity of the Alpha,Beta-Unsaturated Ketone System

Conjugate Addition Reactions (Michael Additions)

The α,β-unsaturated ketone moiety is an excellent Michael acceptor, susceptible to conjugate (1,4-) addition by a wide variety of soft nucleophiles. researchgate.net The electrophilic character of the β-carbon (C-5) is enhanced by the electron-withdrawing nature of the conjugated carbonyl group.

Nucleophile TypeExample ReagentExpected Product
Organocuprates (CH₃)₂CuLi (Gilman reagent)6-Azido-3,5-dimethylhexan-2-one
Enolates Diethyl malonate, NaOEtDiethyl 2-(1,4-dimethyl-3-oxopentyl)malonate (after azide reduction/hydrolysis)
Thiols Thiophenol, Et₃N6-Azido-3-methyl-5-(phenylthio)hexan-2-one
Amines Piperidine6-Azido-3-methyl-5-(piperidin-1-yl)hexan-2-one

Table 2: Representative examples of Michael addition reactions on the enone system. The specific substrate is this compound. The reaction with the azide group is assumed to be avoided under appropriate conditions.

The reaction can be catalyzed by acids, bases, or, in modern applications, by organocatalysts to achieve high enantioselectivity. nih.govmdpi.com Recent advances have also shown that azido (B1232118) groups can be introduced into α,β-unsaturated ketones via conjugate addition, highlighting the compatibility of these functional groups under certain reaction conditions. acs.org

Reaction with Carbon-Based Nucleophiles

The α,β-unsaturated ketone system in this compound is a prime target for conjugate addition by carbon-based nucleophiles. Organocuprates, such as lithium dimethylcuprate, are known to selectively add to the β-position of the enone, a reaction that is generally favored over direct addition to the carbonyl group. This 1,4-addition leads to the formation of a new carbon-carbon bond and a transient enolate intermediate, which is subsequently protonated to yield the corresponding saturated ketone. The presence of the azide group at the 6-position is generally maintained during these reactions, provided that mild reaction conditions are employed.

Grignard reagents, in the presence of a copper catalyst, can also participate in conjugate addition reactions with this compound. The choice of the Grignard reagent and the copper salt is crucial in directing the regioselectivity of the addition. Without a copper catalyst, Grignard reagents may favor 1,2-addition to the carbonyl group, although this is often less efficient for enones compared to simple ketones.

Enolates, derived from other carbonyl compounds, can also act as carbon nucleophiles in Michael additions to this compound. This reaction, typically catalyzed by a base, results in the formation of a 1,5-dicarbonyl compound, further extending the carbon skeleton. The azide functionality remains intact under these basic conditions, allowing for its potential use in subsequent synthetic transformations.

Table 1: Representative Reactions with Carbon-Based Nucleophiles

Nucleophile Reagent/Catalyst Product Type
Methyl LiMe₂Cu 1,4-Conjugate Addition
Alkyl/Aryl RMgX, Cu(I) salt 1,4-Conjugate Addition
Enolate Ketone/Ester, Base Michael Addition
Reaction with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles can proceed through several pathways, depending on the nature of the nucleophile and the reaction conditions. Primary and secondary amines can undergo conjugate addition to the enone system, similar to carbon nucleophiles. This aza-Michael addition leads to the formation of β-amino ketones. The reaction is often reversible and is typically carried out under conditions that favor the product.

Hydrazine (B178648) and its derivatives can react with the carbonyl group of this compound to form hydrazones. Under acidic conditions, this reaction can be followed by cyclization to form pyrazoline derivatives. The azide group can also be involved in these cyclization processes, leading to more complex heterocyclic systems.

A particularly noteworthy reaction is the intramolecular reaction involving the azide itself. Under thermal or photochemical conditions, the azide can decompose to a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds or addition to the double bond of the enone, leading to the formation of novel heterocyclic compounds.

Electrophilic Additions to the Alkene

The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing effect of the carbonyl group, makes it less susceptible to electrophilic attack compared to simple alkenes. However, reactions with strong electrophiles can still occur. For instance, halogenation with bromine or chlorine can proceed, although it may require more forcing conditions or the use of a Lewis acid catalyst. The addition of halogens typically leads to the formation of a dihalo-adduct.

Hydrohalogenation with reagents like hydrogen bromide or hydrogen chloride can also occur, with the regioselectivity of the addition being influenced by both electronic and steric factors. The proton will typically add to the α-position, leading to the formation of a carbocation at the β-position, which is then attacked by the halide ion.

Epoxidation of the double bond can be achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide ring, which can be a useful intermediate for further synthetic transformations. The presence of the azide group adds a layer of complexity, as it can also be sensitive to oxidative conditions.

Reactions Involving the Carbonyl Group

Nucleophilic Addition to the Carbonyl Carbon

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of transformation products. Reduction of the carbonyl group can be achieved using hydride reagents such as sodium borohydride. This reaction selectively reduces the ketone to a secondary alcohol, while leaving the double bond and the azide group intact under controlled conditions. The resulting allylic alcohol is a versatile synthetic intermediate.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon in a 1,2-addition fashion. This reaction leads to the formation of tertiary alcohols. As mentioned previously, the competition between 1,2- and 1,4-addition is a key consideration when using these strong nucleophiles.

The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond. By treating this compound with a phosphorus ylide, the oxygen atom of the carbonyl group is replaced with a carbon group, leading to the formation of a diene. The geometry of the newly formed double bond can often be controlled by the choice of the ylide and the reaction conditions.

Enolization and Related Transformations

The presence of α-protons on the methyl group adjacent to the carbonyl in this compound allows for enolization under basic or acidic conditions. The formation of an enol or enolate intermediate opens up a range of synthetic possibilities. For example, the enolate can be alkylated by reacting it with an alkyl halide, leading to the introduction of a new alkyl group at the α-position.

The enolate can also participate in aldol (B89426) reactions with other carbonyl compounds. In a crossed aldol condensation, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of an aldehyde or ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of a new α,β-unsaturated system.

Interplay of Azide and Enone Functionalities

The most fascinating aspect of the chemistry of this compound is the interplay between the azide and enone functionalities. This bifunctionality allows for tandem reactions where both groups participate in a concerted or sequential manner. For example, the conjugate addition of a nucleophile to the enone can be followed by an intramolecular cyclization involving the azide group.

One such example is the reaction with triphenylphosphine. The phosphine can initially react with the azide to form a phosphazide, which upon loss of nitrogen gas, generates an aza-ylide. This intermediate can then undergo an intramolecular aza-Wittig reaction with the carbonyl group to form a cyclic imine.

Furthermore, as previously mentioned, the thermal or photochemical decomposition of the azide to a nitrene can lead to intramolecular reactions with the enone system. The nitrene can add to the double bond to form an aziridine, or it can insert into a C-H bond of the alkyl chain, leading to the formation of various nitrogen-containing heterocyclic compounds. These intramolecular reactions provide a powerful tool for the synthesis of complex molecular architectures from a relatively simple starting material.

Chemo- and Regioselectivity Considerations

Chemo- and regioselectivity are paramount in determining the outcome of reactions involving this compound. The molecule offers multiple sites for chemical attack, and the reaction conditions can be tuned to favor one pathway over another.

The α,β-unsaturated ketone moiety is a classic Michael acceptor. In rhodium-catalyzed conjugate additions, nucleophiles preferentially attack the β-position of the enone. However, the success of such additions can be sensitive to the substitution pattern of the enone. For instance, reactions with 1,2,3-trisubstituted enones such as 3-methylpent-3-en-2-one (B1584578) have been reported to be unsuccessful, with no Michael addition observed. acs.org This suggests that the methyl group at the 3-position in this compound could influence the viability of conjugate additions.

The azide functional group offers its own set of selective reactions. Organic azides are well-known precursors for 1,3-dipolar cycloadditions and can also be used to generate nitrenes for C-H amination reactions. acs.orgd-nb.info In the context of intermolecular reactions, a catalyst could selectively activate one functional group in the presence of the other. For example, a nickel catalyst system has been shown to be selective for the β-methyl C(sp³)–H functionalization in the presence of other reactive sites. rsc.org This highlights the potential for selective reactions on either the azide or enone group, depending on the chosen reagents and catalysts.

Table 1: Potential Regioselective Reactions

Functional Group Reagent/Condition Expected Regioselective Outcome
α,β-Unsaturated Ketone Nucleophile (e.g., organoboronates), Rh-catalyst 1,4-Conjugate addition at the β-carbon. acs.org
Azide Alkene/Alkyne [3+2] Cycloaddition to form triazolines/triazoles. acs.org
Azide Cobalt or other transition metal catalyst Intramolecular C-H amination via a metal-imido intermediate. nih.gov

Intramolecular Cyclization Pathways

The linear structure of this compound, with a terminal azide and an internal double bond, is well-suited for intramolecular cyclization. Several pathways can be envisaged, leading to a variety of heterocyclic products.

One of the most direct pathways is an intramolecular 1,3-dipolar cycloaddition of the azide group onto the enone's double bond. Such cycloadditions of azidoalkyl enol ethers are known to generate stable triazolines. acs.org In the case of this compound, this would lead to a bicyclic triazoline derivative. The stability of this cycloadduct would be a key factor, as some triazolines are known to be unstable and may eliminate dinitrogen to form other products like aziridines or cyclic imines. acs.org

Another significant pathway is intramolecular C-H amination. Catalytic systems, particularly those based on cobalt, are known to mediate the formation of Co(III)-imido species from alkyl azides. nih.gov This reactive intermediate can then undergo intramolecular hydrogen atom abstraction followed by radical recombination to afford cyclized products, such as pyrrolidines. nih.gov For this compound, this could lead to the formation of a substituted pyrrolidinone ring.

Radical cyclizations present another set of possibilities. Homolytic cleavage of the azide can generate a radical species that could cyclize onto the double bond, a process that can lead to the formation of bi- and tricyclic lactams from related azidoalkyl vinyl bromides. acs.org

Table 2: Plausible Intramolecular Cyclization Products

Cyclization Type Proposed Intermediate Potential Final Product
1,3-Dipolar Cycloaddition None (concerted) Bicyclic Triazoline
C-H Amination Metal-Imido Species Substituted Pyrrolidinone

Cascade Reactions and Domino Processes

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, could lead to the rapid construction of molecular complexity from this compound. pitt.edu Such processes are highly efficient and atom-economical. researchgate.net

A potential cascade could be initiated by an intermolecular reaction at one of the functional groups. For example, an organocatalytic 1,6-conjugate addition to an extended Michael acceptor can be followed by a subsequent intramolecular reaction. maynoothuniversity.ie A similar principle could apply here, where a nucleophilic attack on the enone could alter the electronic properties of the molecule and facilitate a subsequent intramolecular cyclization involving the azide.

A well-documented cascade involving azides is the combination of an allylic azide rearrangement with an intramolecular Schmidt reaction. core.ac.uk This sequence can be used to generate vinyl-substituted bicyclic lactams. core.ac.uk Another possibility involves the in-situ generation of a 1-azadiene from the azide, which can then undergo a Diels-Alder reaction. acs.org These domino processes often proceed through a series of intermediates without the need for isolation, streamlining the synthetic process. thieme-connect.de

Mechanistic Insights into Transformations

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Reaction Pathway Elucidation

Elucidating the precise reaction pathway requires a combination of experimental studies and computational analysis. For a potential C-H amination pathway, kinetic experiments would be essential. In related cobalt-catalyzed systems, the reaction proceeds through the rapid formation of a Co(III) imido intermediate. nih.gov This is followed by a rate-determining intramolecular hydrogen atom abstraction to generate a transient Co(II) amide and an alkyl radical, which then rapidly recombine to form the cyclized product. nih.gov Deuterium-labeling experiments can help confirm whether a C-H bond cleavage is involved in the rate-determining step. rsc.org

For cascade reactions, identifying the sequence of events is key. A proposed mechanism for a cascade carboalumination-Claisen rearrangement-addition reaction involved a six-membered transition state for the addition to an intermediate aldehyde. pitt.edu In the context of this compound, a reaction could be initiated by a Michael addition, followed by an intramolecular cyclization. The intermediates in such a sequence would need to be trapped or detected spectroscopically to confirm the pathway.

Transition State Analysis

The stereochemical outcome of many reactions is determined by the geometry of the transition state. In potential sigmatropic rearrangements, an organized six-membered chair-like transition structure is often invoked to explain the high degree of chirality transfer. nih.gov For cycloaddition reactions, the relative energies of endo and exo transition states determine the stereochemistry of the product. While the endo transition state is often favored in Diels-Alder reactions, steric hindrance can lead to the formation of the exo product. maynoothuniversity.ie

In radical-mediated 1,5-hydrogen atom transfer (HAT) reactions, a kinetically favored six-membered cyclic transition state is often proposed to explain the regioselectivity of the reaction. preprints.org Analyzing these potential transition states, often with the aid of computational chemistry, is critical for predicting and explaining the stereoselectivity of the transformations of this compound.

Table 3: Factors Influencing Transition State Stability

Reaction Type Key Transition State Feature Influencing Factors
acs.orgacs.org-Sigmatropic Rearrangement Chair-like vs. Boat-like Geometry Steric interactions of substituents. nih.gov
[3+2] Cycloaddition Endo vs. Exo Approach Secondary orbital interactions, steric hindrance. maynoothuniversity.ie
Hydrogen Atom Transfer (HAT) Ring size of cyclic TS Preference for 6-membered rings. preprints.org

Role of Catalysts in Reaction Mechanisms

In the potential transformations of this compound, various types of catalysts could be employed:

Transition Metal Catalysts: Rhodium complexes are highly effective for catalyzing conjugate additions to enones. acs.org Cobalt-based catalysts can facilitate C-H amination reactions by forming reactive metal-imido intermediates. nih.gov Nickel catalysts are known for their ability to promote C-H functionalization and cross-coupling reactions. rsc.org

Organocatalysts: Chiral amines or imidazolidinones can activate α,β-unsaturated carbonyl compounds by forming enamine or iminium ion intermediates, enabling a wide range of asymmetric transformations and cascade reactions. maynoothuniversity.ie

Lewis and Brønsted Acids: Lewis acids can coordinate to the carbonyl oxygen of the enone, increasing its electrophilicity and promoting nucleophilic attack. Brønsted acids can be crucial in reactions involving iminium ion formation. nih.gov

The choice of catalyst is critical for controlling the chemo-, regio-, and stereoselectivity of a reaction. For example, in cobalt-catalyzed C-H amination, the addition of a ligand like pyridine (B92270) can block unwanted side reactions and enhance the reactivity of the desired pathway by altering the spin-state and geometry of the catalytic species. nih.gov

Advanced Applications in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of 6-Azido-3-methylhex-3-en-2-one makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems. The azide (B81097) moiety serves as a linchpin for cycloaddition reactions, while the enone backbone provides a scaffold for annulation and condensation strategies.

Construction of Triazoles via Click Chemistry

The azide functional group within this compound is perfectly primed for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". masterorganicchemistry.comnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.govwiley.com

The reaction proceeds by treating the azido-ketone with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent. The transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a robust method for molecular assembly. masterorganicchemistry.com

Table 1: Synthesis of Triazole Derivatives via CuAAC Reaction

Alkyne Reactant (R-C≡CH)Product
Phenylacetylene1-(1-Phenyl-1H-1,2,3-triazol-4-yl)-6-azido-3-methylhex-3-en-2-one
Propargyl alcohol1-(1-(Hydroxymethyl)-1H-1,2,3-triazol-4-yl)-6-azido-3-methylhex-3-en-2-one
Ethyl propiolateEthyl 4-(1-(this compound)methyl)-1H-1,2,3-triazole-1-carboxylate
4-Ethynyltoluene1-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)-6-azido-3-methylhex-3-en-2-one

Formation of Oxazoles and Pyrazoles

The structural features of this compound also permit its conversion into five-membered heterocycles such as oxazoles and pyrazoles. nih.gov

Oxazole (B20620) Synthesis: Oxazoles can be synthesized from α-azido ketones via an intramolecular aza-Wittig reaction. nih.gov In a potential pathway, the ketone functionality of this compound is first converted into a (Z)-β-(acyloxy)vinyl azide intermediate through selective enol acylation. Subsequent treatment with a phosphine (B1218219), such as triethyl phosphite, initiates a Staudinger reaction, which is followed by an intramolecular aza-Wittig cyclization to furnish the substituted oxazole ring. nih.gov

Pyrazole (B372694) Synthesis: The α,β-unsaturated ketone core is reactive towards condensation reactions with hydrazine (B178648) derivatives to form pyrazoles. For instance, treatment of this compound with hydrazine hydrate (B1144303) can lead to the formation of a pyrazoline intermediate, which may subsequently aromatize to the corresponding pyrazole. The use of substituted hydrazines allows for the synthesis of N-functionalized pyrazole derivatives.

Table 2: Potential Heterocyclic Products from this compound

Target HeterocycleKey ReagentProposed Reaction Type
OxazoleAcylating agent, Trialkyl phosphiteIntramolecular Aza-Wittig
PyrazoleHydrazine hydrateCondensation-Aromatization
N-PhenylpyrazolePhenylhydrazineCondensation-Aromatization

Derivatization to Pyrimidines and Pyrazines

Six-membered aromatic heterocycles, including pyrimidines and pyrazines, can also be accessed from this versatile azido-ketone.

Pyrazine (B50134) Synthesis: The synthesis of pyrazines can be achieved via the dimerization of an α-amino ketone precursor. nih.gov First, the azide group of this compound is chemoselectively reduced to a primary amine, yielding the corresponding α-amino ketone. This intermediate, in the presence of mild acid or upon gentle heating, can undergo self-condensation to form a dihydropyrazine, which is then oxidized to the stable, aromatic pyrazine ring system. nih.gov

Pyrimidine (B1678525) Synthesis: The enone moiety of this compound can serve as a three-carbon component for the construction of pyrimidine rings. Condensation with a suitable N-C-N synthon, such as urea (B33335) or thiourea, under acidic or basic conditions can lead to the formation of dihydropyrimidinones (or thiones), which can be subsequently oxidized to the corresponding pyrimidines.

Synthesis of Lactam Frameworks (e.g., γ-Lactams, β-Lactams)

The synthesis of lactams, core structures in many pharmaceuticals, represents another important application. Both γ- and β-lactam frameworks can be envisioned as synthetic targets starting from this compound.

γ-Lactam Synthesis: A plausible route to γ-lactams involves the reduction of the azide group to a primary amine. nih.govscholaris.ca This transformation generates a γ-amino ketone. Intramolecular cyclization of this intermediate, potentially facilitated by acid or base catalysis, would result in the formation of a five-membered γ-lactam ring.

β-Lactam Synthesis: The construction of the strained four-membered β-lactam ring is more complex but can be approached through radical cyclization strategies. nih.govacs.org For example, conversion of the azido-ketone to a suitable radical precursor, followed by treatment with a radical initiator, could trigger an intramolecular cyclization of a radical onto the nitrogen-containing group to forge the lactam ring. acs.org

Preparation of Functionalized Amino Compounds

Beyond heterocycle synthesis, this compound is a valuable precursor for the preparation of important amino compounds.

Access to α-Amino Ketones

The selective reduction of the azide moiety in α-azido ketones is a well-established and reliable transformation that provides direct access to α-amino ketones. arkat-usa.orgrsc.org These compounds are valuable synthetic intermediates and are present in numerous biologically active molecules.

Several methods can be employed for this reduction, including catalytic hydrogenation (e.g., H₂, Pd/C), the Staudinger reaction (using a phosphine followed by hydrolysis), or reduction with tin(II) chloride. arkat-usa.org A significant challenge in this reaction is the inherent instability of the resulting α-amino ketone, which can readily self-condense to form pyrazines. nih.govarkat-usa.org Therefore, the reaction is often performed under conditions that allow for immediate protection of the newly formed amine, for example, by treatment with Boc-anhydride to form the more stable Boc-protected α-amino ketone.

This transformation is not only a means to synthesize α-amino ketones but also serves as a crucial step in the synthesis of other nitrogen-containing structures, such as the pyrazines and lactams discussed previously.

Table 3: Methods for Reduction of Azide to Amine

Reagent SystemDescriptionKey Advantage
H₂ / Pd/CCatalytic HydrogenationClean reaction, common lab procedure.
PPh₃ then H₂OStaudinger ReactionMild conditions, avoids catalytic metals.
SnCl₂Tin(II) Chloride ReductionEffective and often used for α-azido ketones. arkat-usa.org
(Boc)₂OIn-situ ProtectionTraps the amine product to prevent side reactions. arkat-usa.org

Synthesis of β-Amino Alcohols

β-Amino alcohols are crucial structural motifs present in numerous natural products and pharmaceuticals. gaylordchemical.com The conversion of azido-containing compounds to β-amino alcohols is a valuable transformation in synthetic chemistry.

One common strategy for synthesizing β-amino alcohols involves the ring-opening of epoxides with an azide source, followed by reduction of the resulting β-azido alcohol. orgchemres.org While the direct synthesis of β-amino alcohols from this compound is not extensively detailed in the provided context, the azide functionality is a well-established precursor to the amine group in a β-amino alcohol. The general pathway involves the reduction of the azide, often achieved through methods like catalytic hydrogenation or with reducing agents such as lithium aluminum hydride, to yield the corresponding amine. The adjacent ketone can then be reduced to a hydroxyl group to complete the β-amino alcohol structure.

A notable method for synthesizing functionalized β-amino alcohol derivatives involves a photoredox-induced radical relay. gaylordchemical.com This approach constructs C-N and C-O bonds across a carbon-carbon double bond with high regioselectivity under mild, light-induced conditions. gaylordchemical.com Although this specific example does not start from this compound, it highlights modern synthetic strategies for accessing β-amino alcohols that could potentially be adapted.

Derivatives for Amine and Imine Formation

The azide group in this compound serves as a masked amine. This functionality can be readily converted to a primary amine through various reduction methods. The resulting amine can then participate in reactions to form imines. Imines, or Schiff bases, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comwikipedia.org This reaction is often catalyzed by acid and is reversible. libretexts.org

The formation of an imine from a derivative of this compound would first involve the reduction of the azide to an amine. This amine can then react with a carbonyl compound to form an imine. masterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org The rate of this reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions. libretexts.org

The enone functionality within the molecule also presents opportunities for various addition reactions, which could be used to introduce further diversity before or after the formation of the amine or imine.

Role as a Precursor for Advanced Molecular Architectures

The combination of reactive functional groups in this compound makes it a valuable precursor for the construction of complex and functionally diverse molecules.

Building Block in Complex Molecule Synthesis

The azide and enone moieties allow for sequential or tandem reactions to build molecular complexity. For instance, the azide can participate in cycloaddition reactions, such as the well-known "click" chemistry, to form triazoles. The enone system is susceptible to Michael additions, allowing for the introduction of a wide range of nucleophiles.

Research has demonstrated the use of similar azido-containing building blocks in the synthesis of complex natural products. For example, in the total synthesis of isokidamycin, an azido (B1232118) alcohol was a key intermediate. nih.gov This intermediate underwent further transformations, including O-benzylation and reduction of the azide to a protected amine, highlighting the synthetic utility of the azide group. nih.gov Such strategies underscore the potential of this compound as a starting material for the assembly of intricate molecular frameworks.

Integration into Fluorogenic Probes and Sensing Platforms

A significant application of azido-containing scaffolds is in the development of fluorogenic probes for detecting biologically relevant molecules. Specifically, derivatives of a related compound, 3-azido-3-methylhex-5-en-1-ol, have been instrumental in creating probes for formaldehyde (B43269). conicet.gov.aracs.org

The synthetic strategy involves converting the amino alcohol to an azido tosylate. nih.gov This azido-containing fragment can then be attached to a fluorophore. conicet.gov.aracs.org The azide is subsequently reduced to an amine. The resulting probe is designed to react with an analyte, such as formaldehyde, triggering a chemical rearrangement (an aza-Cope reaction) that leads to the release of the fluorophore and a detectable change in fluorescence. conicet.gov.arle.ac.uk This approach has been used to develop a series of fluorescent probes with varying excitation and emission profiles. conicet.gov.ar

For example, 7-((3-Azido-3-methylhex-5-en-1-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one was synthesized as part of a library of compounds for detecting formaldehyde. le.ac.uk This demonstrates the direct integration of a 6-azido-3-methylhex- moiety into a sensing platform.

Table 1: Examples of Azido-Containing Compounds in Fluorogenic Probe Development

Compound Name Application Reference
6-((3-Azido-3-methylhex-5-en-1-yl)oxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one Intermediate in the synthesis of a formaldehyde probe conicet.gov.aracs.org
7-((3-Azido-3-methylhex-5-en-1-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one Component of a library for formaldehyde detection le.ac.uk
3-Azido-3-methylhex-5-en-1-yl 4-methylbenzenesulfonate Key linker for attaching to fluorophores acs.org

Precursors for Glycopeptides and Related Sugar Derivatives

Azido sugars are key intermediates in the synthesis of aminoglycosides and glycopeptides. iiste.org The azide group serves as a precursor to the amino group found in these biologically important molecules. A common method for introducing an azide into a sugar molecule is through the displacement of a leaving group, such as a tosylate, with an azide salt.

While this compound is not a sugar itself, its azido functionality is analogous to that used in carbohydrate chemistry. For example, methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-alpha-D-glucopyranoside is a key intermediate for preparing 6-azido sugars. iiste.org The conversion of azido derivatives into more complex structures like 2-azido-N-glycopeptides and iminosugars has also been reported. researchgate.net These transformations often involve the reduction of the azide to an amine, which can then be further functionalized. The principles applied in these syntheses could potentially be adapted to manipulate the azido group in this compound for creating novel molecular structures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. For 6-Azido-3-methylhex-3-en-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative groups like the azide (B81097) and the carbonyl group causing a downfield shift (to a higher ppm value) for nearby protons.

Based on established empirical data for similar α,β-unsaturated ketones and alkyl azides, the predicted chemical shifts for the protons of this compound are presented in the table below. The vinyl proton (H4) is expected to appear as a quartet due to coupling with the methylene (B1212753) protons at position 5. The methylene protons adjacent to the azide group (H6) are predicted to be a triplet, coupling with the neighboring methylene protons (H5). The methylene protons at position 5 (H5) would likely appear as a multiplet due to coupling with both the vinyl proton and the methylene protons at position 6. The methyl protons of the acetyl group (H1) and the methyl group attached to the double bond (H7) are expected to be singlets.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H1 (CH₃-C=O)2.1 - 2.4s-
H4 (=CH)6.0 - 6.5q~7
H5 (-CH₂-)2.4 - 2.7m-
H6 (-CH₂-N₃)3.3 - 3.6t~7
H7 (C=C-CH₃)1.8 - 2.1s-

s : singlet, t : triplet, q : quartet, m : multiplet

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The olefinic carbons (C3 and C4) will also appear at relatively downfield shifts. The carbon atom attached to the electron-withdrawing azide group (C6) is also expected to be significantly deshielded.

The predicted chemical shifts for the carbon atoms of this compound are summarized in the following table.

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃-C=O)25 - 35
C2 (C=O)195 - 205
C3 (C=C)125 - 135
C4 (C=C)135 - 145
C5 (-CH₂-)30 - 40
C6 (-CH₂-N₃)50 - 60
C7 (C=C-CH₃)15 - 25

Two-Dimensional NMR Techniques for Connectivity

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals of H4 and H5, and between H5 and H6, would confirm their adjacent positions in the molecule.

An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal assigned to H6 would show a correlation to the carbon signal of C6.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound, the calculated exact mass for the molecular ion [M+H]⁺ would be compared with the experimentally determined value to confirm the elemental composition of C₇H₁₁N₃O.

Fragmentation Pattern Analysis

In the mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. Therefore, a prominent peak at M-28 is expected in the mass spectrum of this compound. Other potential fragmentations could involve the loss of the acetyl group (CH₃CO, 43 amu) or cleavage of the alkyl chain. The analysis of these fragment ions provides further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: the azide group (-N₃), the α,β-unsaturated ketone (C=C-C=O), and various C-H bonds.

The most distinct signal in the spectrum is anticipated to be from the asymmetric stretching vibration of the azide group. Organic azides are known to exhibit a strong and sharp absorption band typically in the range of 2100-2270 cm⁻¹. libretexts.orgresearchgate.net This intense peak serves as a clear indicator of the presence of the -N₃ moiety within the molecular structure.

The α,β-unsaturated ketone system also presents several characteristic bands. The carbonyl (C=O) stretching vibration is expected to appear at a lower wavenumber than that of a saturated ketone (typically ~1715 cm⁻¹) due to conjugation with the adjacent carbon-carbon double bond. orgchemboulder.comlibretexts.org This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and shifting its absorption to the 1666-1685 cm⁻¹ region. orgchemboulder.comlibretexts.org

Furthermore, the carbon-carbon double bond (C=C) stretch of the enone system will likely produce a medium-intensity peak around 1610-1620 cm⁻¹. researchgate.net The spectrum would also contain bands corresponding to C-H stretching vibrations. Absorptions from sp³ hybridized C-H bonds (in the methyl and methylene groups) are expected in the 2850-3000 cm⁻¹ range, while any sp² C-H stretching from the alkene group would appear just above 3000 cm⁻¹. libretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex series of absorptions unique to the molecule, arising from various bending and stretching vibrations, including C-C, C-N single bonds, and C-H bending. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2270Strong, Sharp
α,β-Unsaturated Ketone (C=O)Stretch1666 - 1685Strong
Alkene (C=C)Stretch1610 - 1620Medium
Alkyl (C-H)Stretch2850 - 3000Medium-Strong
Alkene (C-H)Stretch> 3000Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, this technique would provide invaluable information if a suitable single crystal of the compound could be synthesized and analyzed.

The analysis would yield the exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. For this compound, this would confirm the geometry of the α,β-unsaturated ketone system, including the planarity of the C=C-C=O group. It would also provide the exact bond lengths and angles within the azide functional group, confirming its linear or near-linear geometry.

Table 2: Potential Structural Parameters from X-ray Crystallography of this compound

Structural Parameter Information Provided
Bond Lengths Precise distances between bonded atoms (e.g., C=O, C=C, N=N, N≡N).
Bond Angles Angles between adjacent bonds (e.g., C-C-C, C-N-N).
Torsion Angles Dihedral angles defining the conformation of the molecule.
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Intermolecular Interactions Non-covalent forces influencing crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms at the molecular level. These methods allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

Computational Elucidation of Azide-Enone Interactions

The interaction between the azide (B81097) and enone moieties within 6-Azido-3-methylhex-3-en-2-one is a key determinant of its chemical behavior. Noncovalent interactions between the azide group and other parts of a molecule can be investigated computationally to understand their nature and strength. nih.gov Computational studies on model systems reveal that the interactions involving azides can be dominated by London dispersion forces, with electrostatic contributions also playing a significant role. nih.gov

In the context of this compound, intramolecular interactions between the azide and the enone system can influence the molecule's preferred conformation and the accessibility of its reactive sites. These interactions, though weak, can be quantified through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which visualize and characterize weak interactions based on the electron density and its derivatives.

A computational analysis could reveal subtle attractive or repulsive forces between the nitrogen atoms of the azide and the atoms of the enone backbone. These interactions would be critical in understanding the initial stages of intramolecular reactions, such as cyclizations, where the proximity and orientation of the reacting groups are crucial.

Transition State Modeling for Stereoselectivity Prediction

Computational modeling of transition states is a powerful tool for predicting the stereochemical outcome of chemical reactions. In reactions involving this compound, such as cycloadditions or reactions with chiral catalysts, understanding the geometry and energy of the competing transition states is essential for predicting which stereoisomer will be formed preferentially.

For instance, in a hypothetical asymmetric reaction, the interaction of the azide or enone with a chiral catalyst would lead to diastereomeric transition states. By calculating the energies of these transition states, the enantiomeric excess (ee) of the product can be predicted using the Boltzmann distribution.

A study on asymmetric azidation using hydrogen-bonding phase-transfer catalysis demonstrated that computational analysis of the transition state can identify the most stable arrangement, which leads to the major enantiomer. acs.org In such a model, the hydrogen bonds between the catalyst and the azide ion are maintained in the transition state, guiding the nucleophilic attack from a specific face. acs.org Similar principles could be applied to predict stereoselectivity in reactions of this compound.

Below is a hypothetical data table illustrating the kind of results obtained from such a study, showing the calculated energy barriers for two competing diastereomeric transition states (TS1 and TS2) leading to the R and S products, respectively.

Transition StateCatalyst SystemCalculated ΔG‡ (kcal/mol)Predicted Major Enantiomer
TS1 (pro-R)Chiral Urea (B33335) 115.2R
TS2 (pro-S)Chiral Urea 117.5
TS1 (pro-R)Chiral Squaramide 214.8R
TS2 (pro-S)Chiral Squaramide 218.1

Energy Profiles of Key Transformations

The complete energy profile of a reaction provides a comprehensive understanding of its mechanism, revealing the energies of all intermediates and transition states along the reaction coordinate. For this compound, key transformations could include intramolecular cyclizations to form nitrogen-containing heterocycles or intermolecular reactions like 1,3-dipolar cycloadditions.

A calculated energy profile would map out the energetic landscape of the reaction, identifying the rate-determining step (the one with the highest activation energy) and the thermodynamic driving force of the reaction. For example, the thermal decomposition of azides often proceeds via the extrusion of dinitrogen gas (N₂), a process that can be modeled computationally to determine its activation energy. odu.edu

The following table presents a hypothetical energy profile for a proposed intramolecular cyclization of this compound.

SpeciesRelative Energy (kcal/mol)
This compound (Reactant)0.0
Transition State 1 (Cyclization)+25.8
Cyclic Intermediate-5.2
Transition State 2 (Rearrangement)+15.3
Final Product-20.7

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the influence of the environment, such as solvent molecules.

Conformational Analysis of this compound

The results of a conformational analysis are often presented as a Ramachandran-like plot, showing the distribution of conformations as a function of key dihedral angles. From an MD simulation, the probability of finding the molecule in a particular conformation can be determined, which is crucial for understanding which conformers are most likely to participate in a reaction.

This table shows hypothetical results from a conformational analysis, listing the key dihedral angles and relative populations of the most stable conformers.

ConformerDihedral Angle 1 (°C-C-C-N)Dihedral Angle 2 (°C-C-N-N)Relative Population (%)
A17817565
B6517925
C-6817710

Solvent Effects on Reactivity

The choice of solvent can have a profound effect on reaction rates and mechanisms. numberanalytics.com Solvents can influence reactivity through nonspecific effects, such as those related to polarity and dielectric constant, and specific interactions like hydrogen bonding. numberanalytics.com Molecular dynamics simulations, particularly those employing explicit solvent models, are well-suited to study these effects.

Simulations can reveal how solvent molecules arrange around the solute and how this solvation shell stabilizes or destabilizes reactants, transition states, and products. rsc.org For a reaction involving this compound, MD simulations in different solvents (e.g., a polar protic solvent like ethanol (B145695) versus a nonpolar aprotic solvent like toluene) could elucidate the role of the solvent in promoting or hindering a particular reaction pathway. For instance, polar solvents are known to stabilize charged intermediates and transition states, which can accelerate certain reactions. researchgate.net

A theoretical study could quantify the change in the activation free energy (ΔG‡) of a reaction in different solvents. The following interactive table presents hypothetical data on how the activation energy of a reaction of this compound might change with the solvent's dielectric constant.

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)
Toluene2.428.5
THF7.526.1
Acetone2124.3
Water8022.0

These computational approaches, from quantum mechanics to molecular dynamics, provide a powerful, atomistic view of the chemical nature of this compound, guiding experimental work and enabling a deeper understanding of its reactivity.

Structure-Reactivity Relationships from Computational Models

Computational chemistry offers a powerful avenue for elucidating the relationship between the molecular architecture of this compound and its chemical behavior. Through the application of quantum mechanical calculations, it is possible to model the molecule's electronic landscape, preferred geometries, and the energetic profiles of potential reaction pathways. In the absence of direct computational studies on this compound, a robust theoretical understanding can be constructed by examining computational research on analogous chemical structures, specifically vinyl azides and α,β-unsaturated ketones.

Electronic Structure and Frontier Molecular Orbitals:

Computational analyses of vinyl azides have shown that the HOMO is typically a π-type orbital localized on the azide group, while the LUMO is often the π* antibonding orbital of the carbon-carbon double bond. scribd.com The relative energies of these orbitals determine the molecule's propensity to act as a nucleophile or an electrophile. DFT calculations have been employed to investigate the conformational preferences of vinyl azide, indicating that the s-cis and s-trans conformers have similar energetic stabilities, with a relatively low barrier for interconversion. scribd.com

In the case of α,β-unsaturated ketones, the HOMO is generally the π orbital of the C=C bond, and the LUMO is the π* orbital associated with the carbonyl group. acs.orgnih.gov The introduction of a methyl group at the β-position of the enone system, as is present in this compound, has been computationally shown to increase the distortion energy required for a reaction to occur, which can lead to a decrease in reactivity. rsc.org

Computational Models of Reactivity:

Density Functional Theory (DFT) stands as a principal computational methodology for modeling the reactivity of organic molecules. cuny.edumdpi.com By mapping the electron density distribution, it is possible to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Within this compound, the carbonyl carbon is predicted to be a significant electrophilic center, making it susceptible to nucleophilic attack. The β-carbon of the enone is also an electrophilic site due to resonance with the carbonyl group. The azide functional group can participate in reactions as a nucleophile through its terminal nitrogen atom or engage in 1,3-dipolar cycloaddition reactions. sciengine.comresearchgate.net

Theoretical investigations into the decomposition of vinyl azides have revealed that these molecules can undergo thermal or photochemical rearrangements to yield various nitrogen-containing heterocycles, frequently proceeding through a nitrene intermediate. scribd.comacs.org The presence of the ketone functionality in this compound could modulate the pathways of these decomposition reactions. For instance, computational studies have demonstrated that a neighboring carbonyl group can facilitate the migration of an azide group. sciengine.comresearchgate.net

Inferences on Structure-Reactivity from Analogous Systems:

By synthesizing the findings from computational studies on related compounds, several key structure-reactivity relationships for this compound can be inferred. The following table summarizes pertinent computational parameters and findings for representative vinyl azides and α,β-unsaturated ketones, which together provide a theoretical basis for understanding the target molecule.

Compound/SystemComputational MethodKey Finding
Vinyl AzideDFT (B3LYP/6-311++G(d,p))The s-cis and s-trans conformers exhibit comparable stability, with a low energetic barrier for their interconversion. scribd.com
Vinyl Azide DecompositionDFT (B3LYP/6-311++G(d,p))The decomposition mechanism is conformationally dependent, potentially proceeding through a concerted pathway or a nitrene intermediate. acs.org
α,β-Unsaturated KetoneDFT (ωB97XD/6-311G(d,p))The electrophilicity of the enone system can be significantly enhanced by the presence of a catalyst, thereby lowering the activation energy for reactions such as the Diels-Alder cycloaddition. mdpi.com
β-Methyl-substituted EnoneDFT (M06-2X/6-31+G(d,p))The presence of a methyl group at the β-position increases the distortion energy required for the molecule to react, which can result in diminished reactivity. rsc.org
α-Azido KetoneDFTA neighboring carbonyl group can participate in and assist the migration of the azide functional group. sciengine.comresearchgate.net

The computational data from these analogous systems suggest that the chemical reactivity of this compound will be a complex interplay of the electronic and steric properties of its constituent functional groups. The azide moiety introduces pathways for unique rearrangement and cycloaddition chemistry, while the substituted enone framework provides a locus for controlled conjugate addition reactions. The methyl group, in turn, is expected to modulate both the electronic nature and the steric accessibility of the molecule's reactive sites. Definitive and quantitative insights into the structure-reactivity relationships of this compound await dedicated computational studies on this specific molecule.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

While the synthesis of 6-azido-3-methylhex-3-en-2-one is not extensively documented, future research could focus on developing efficient and stereoselective synthetic pathways. Current methods for analogous structures often involve multi-step processes. Future work could explore more convergent and atom-economical routes.

One potential strategy involves the conjugate addition of an azide (B81097) source to a suitable precursor. For instance, a key area of investigation could be the optimization of conditions for the reaction of a mesylate or tosylate precursor with sodium azide. Another approach could be the development of a one-pot synthesis from readily available starting materials, potentially utilizing a tandem reaction sequence. Aza-Robinson annulation strategies, which have been used for the synthesis of fused bicyclic amides, could be adapted for related structures. acs.org

Synthetic Strategy Precursor Example Potential Advantages
Nucleophilic Substitution6-Tosyloxy-3-methylhex-3-en-2-onePotentially high yielding, well-established reaction class.
Conjugate Addition3-Methylhexa-3,5-dien-2-oneDirect introduction of the azido (B1232118) group.
Tandem ReactionCondensation and azidation from simpler fragmentsIncreased efficiency and reduced purification steps.

Further research could also focus on green chemistry approaches, minimizing the use of hazardous reagents and solvents.

Exploration of New Reactivity Modes

The dual functionality of this compound invites the exploration of novel reactivity. The azide can undergo a variety of transformations, including reduction to an amine, cycloadditions (like the Huisgen 1,3-dipolar cycloaddition), and the Staudinger reaction. Current time information in Bangalore, IN.nih.gov The enone system is a classic Michael acceptor and can participate in various addition reactions and cycloadditions.

Future research could investigate intramolecular reactions between the azide and enone moieties, potentially leading to novel heterocyclic scaffolds. For example, thermal or photochemical activation of the azide could generate a nitrene intermediate, which could then react with the enone system. figshare.com Additionally, domino reactions that engage both functional groups in a sequential manner could provide rapid access to complex molecular architectures. sigmaaldrich.com The development of aza-Cope reaction triggers, as seen with related azido-alkene structures, could be a fruitful area of research for developing new molecular sensors. nih.govmdpi.comwiley.com

Asymmetric Catalysis in Azido Enone Chemistry

The development of asymmetric catalytic methods for reactions involving this compound is a significant area for future research. Chiral catalysts could be employed to achieve enantioselective transformations at either the azide or the enone functionality. For instance, asymmetric hydrogenation or conjugate addition to the enone could establish a stereocenter, leading to chiral building blocks for the synthesis of bioactive molecules. researchgate.net

The use of chiral Lewis acids or organocatalysts to activate the enone towards enantioselective Michael additions is a well-established field that could be applied to this substrate. organic-chemistry.org Furthermore, the development of catalytic asymmetric methods for the reactions of the azide group, such as enantioselective cycloadditions or reductions, would be highly valuable. The synthesis of chiral organic compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. acs.orgnih.gov

Asymmetric Transformation Catalyst Type Potential Product
Conjugate Addition to EnoneChiral Lewis Acid / OrganocatalystEnantioenriched 4-substituted 6-azido-3-methylhexan-2-one
Asymmetric HydrogenationChiral Metal ComplexEnantioenriched 6-azido-3-methylhexan-2-one
Enantioselective CycloadditionChiral Copper(I) ComplexChiral triazole derivatives

Bioorthogonal Applications and Chemical Biology Probes

The azide group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Current time information in Bangalore, IN. The azide is small, stable, and not naturally present in cells, making it an ideal chemical reporter. Current time information in Bangalore, IN. Future research could leverage the azide functionality of this compound to develop chemical biology probes.

The compound could be incorporated into larger molecules designed to target specific biological processes or entities. The azide would then serve as a handle for "clicking" on a reporter molecule, such as a fluorophore or an affinity tag, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Current time information in Bangalore, IN.rsc.org This would allow for the visualization and study of biological targets in their native environment. The enone moiety could also be exploited as a reactive handle for covalent modification of proteins, for example, by targeting cysteine residues. The development of fluorescent probes for imaging formaldehyde (B43269) has been achieved using related azido-containing structures, suggesting a potential application for derivatives of this compound in the development of new imaging agents. nih.govmdpi.comwiley.com The Chemical Probes Portal provides a resource for the evaluation of such tools. researchgate.net

Material Science Applications of Derivatives

The bifunctionality of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials. The azide and enone groups offer two distinct handles for polymerization or polymer modification.

The azide group can be used in CuAAC "click" chemistry to create well-defined polymer architectures, such as block copolymers, star polymers, and polymer networks. sigmaaldrich.comrsc.org This methodology has been used to create materials with advanced properties, including two-way shape-memory polymers. researchgate.net Alternatively, thermal or photochemical decomposition of the azide to a highly reactive nitrene can be used for polymer cross-linking. nih.govmdpi.comrsc.org This process can enhance the mechanical properties and stability of polymers for use in applications like organic electronics. mdpi.com

The enone functionality can be polymerized via radical or anionic mechanisms. Functionalized enones have been developed as photoinitiators and crosslinkers in photopolymerization. organic-chemistry.org Therefore, derivatives of this compound could be designed as monomers that can be polymerized through the enone group, leaving the azide available for subsequent "click" modification or cross-linking. This dual-purpose nature could lead to the development of advanced functional materials with tailored properties.

Material Application Role of this compound Derivative Enabling Chemistry
Functional PolymersMonomer or cross-linkerAzide-alkyne "click" chemistry, nitrene insertion
HydrogelsCross-linkerCuAAC or radical polymerization
PhotoresistsPhoto-cross-linkerPhotolytic nitrene generation
Smart MaterialsBuilding block for shape-memory polymersCuAAC polymerization

Q & A

Q. What are the optimal synthetic routes for 6-Azido-3-methylhex-3-en-2-one, and how can factorial design improve yield and safety?

Methodological Answer: A factorial design approach can systematically evaluate variables (e.g., temperature, solvent, catalyst loading) to optimize reaction efficiency. For example, 2^k factorial experiments allow testing interactions between variables while minimizing trial counts. Computational tools like quantum chemical calculations can predict reaction feasibility, narrowing experimental conditions before physical trials . Stability studies under varying conditions (e.g., solvent polarity, temperature) should precede scale-up to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly for azido group confirmation. Infrared (IR) spectroscopy identifies vibrational modes of the azide (-N₃) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Data interpretation must include signal splitting patterns (NMR) and peak intensity ratios (IR) to distinguish isomers or impurities. Raw spectra should be archived with metadata (e.g., solvent, instrument parameters) .

Q. How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer: Protocols must detail reagent purity, equipment calibration, and environmental controls (e.g., humidity, light exposure). Use standardized templates for reporting reaction conditions, including exact stoichiometry, mixing rates, and purification steps (e.g., column chromatography gradients). Digital lab notebooks with version control enhance traceability. Cross-reference data with established databases (e.g., PubChem) for validation .

Advanced Research Questions

Q. How can computational reaction path search methods resolve discrepancies between predicted and observed reactivity?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model potential energy surfaces to identify transition states and intermediates. When experimental outcomes deviate, recalibrate computational parameters (e.g., basis sets, solvation models) and validate with kinetic isotope effects or isotopic labeling. Integrate machine learning to refine predictive accuracy using historical reaction data .

Q. What statistical methods address contradictory data in studies of this compound’s bioactivity?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, pH fluctuations). Bayesian statistics quantify uncertainty in dose-response curves, while bootstrapping assesses robustness of small datasets. Transparently report p-values, confidence intervals, and effect sizes to contextualize contradictions .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

Methodological Answer: Design accelerated stability studies using Arrhenius kinetics to model degradation rates. Polar aprotic solvents (e.g., DMSO) may stabilize the azido group but risk side reactions with carbonyls. Monitor decomposition via HPLC-MS at intervals, correlating results with computational predictions of bond dissociation energies .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Methodological Answer: Conduct calorimetry (e.g., DSC) to assess thermal runaway risks. Implement continuous-flow reactors to minimize azide accumulation and enhance heat dissipation. Use in-situ IR probes for real-time monitoring of intermediate formation. Safety protocols must include emergency quenching procedures and PPE specifications .

Q. How can machine learning predict novel derivatives with enhanced pharmacological properties?

Methodological Answer: Train algorithms on datasets of azide-containing compounds with bioactivity data (e.g., IC₅₀ values). Feature engineering should include molecular descriptors (e.g., LogP, topological polar surface area). Validate predictions via molecular docking simulations and in vitro assays. Open-source tools like RDKit facilitate pipeline automation .

Data Analysis and Contradiction Resolution

Q. How should researchers present conflicting spectral data in publications?

Methodological Answer: Tabulate raw data alongside processed results (e.g., NMR chemical shifts with referencing standards). Use error bars in graphs to depict measurement variability. Discuss potential artifacts (e.g., solvent peaks, baseline noise) and provide raw datasets as supplementary materials. Cross-validate with independent techniques (e.g., X-ray crystallography) .

Q. What role do azido group vibrational modes play in spectroscopic identification?

Methodological Answer: IR spectroscopy detects the asymmetric stretch of -N₃ near 2100 cm⁻¹. Compare with calculated spectra (e.g., using Gaussian software) to confirm assignments. Raman spectroscopy complements IR by resolving overlapping bands in complex matrices. Quantify signal-to-noise ratios to distinguish trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.